N-Methyl-1-azabicyclo[3.3.1]nonan-3-amine
Description
Significance of Bridged Nitrogen Heterocycles in Chemical Research
Bridged nitrogen heterocycles, such as the azabicyclo[3.3.1]nonane system, are of paramount importance in chemical research. Their rigid, three-dimensional structures provide a unique framework that can access untapped areas of chemical space. whiterose.ac.uk This structural rigidity is crucial in designing molecules with high specificity for biological targets. These scaffolds are integral to many natural products and pharmaceutically relevant compounds, including alkaloids with potent cytotoxic or therapeutic properties. whiterose.ac.uk The defined spatial arrangement of substituents on these bridged systems allows for precise tuning of their pharmacological profiles.
The Azabicyclo[3.3.1]nonane System as a Unique Molecular Framework
The bicyclo[3.3.1]nonane moiety is a prominent feature in many biologically active natural products due to its distinctive characteristics. rsc.org This system, which consists of two fused six-membered rings, typically adopts a stable chair-chair conformation, although boat-chair conformations are also observed depending on substitution patterns. researchgate.netchemijournal.com This conformational behavior influences the orientation of functional groups, which is critical for molecular recognition and biological activity. The azabicyclo[3.3.1]nonane framework, incorporating a nitrogen atom into the bridged system, provides a versatile scaffold for creating diverse chemical libraries for drug discovery. nih.govatomfair.com The nitrogen atom can also serve as a key site for chemical modifications, further enhancing the structural diversity and potential applications of its derivatives.
Specific Research Context of N-Methyl-1-azabicyclo[3.3.1]nonan-3-amine and its Derivatives
This compound is a specific derivative of the azabicyclo[3.3.1]nonane core. While detailed research on this exact compound is not extensively published, its structural components are subjects of significant investigation. The core, an azabicyclo[3.3.1]nonane, is a recognized "privileged scaffold" in medicinal chemistry. nih.gov The presence of a methyl group on the bridgehead nitrogen and an amine group at the 3-position suggests its potential as a building block for more complex molecules with potential applications in medicinal chemistry, likely as intermediates in the synthesis of novel therapeutic agents. chembk.com
Below is a table detailing the properties of a stereoisomer of the subject compound.
| Property | Value |
| IUPAC Name | (1R,5S)-9-methyl-9-azabicyclo[3.3.1]nonan-3-amine sigmaaldrich.com |
| CAS Number | 76272-56-5 sigmaaldrich.com |
| Molecular Formula | C₉H₁₈N₂ cymitquimica.com |
| Molecular Weight | 154.25 g/mol cymitquimica.com |
| InChI Key | HTZWHTQVHWHSHN-AYMMMOKOSA-N sigmaaldrich.com |
Overview of Research Areas Explored for Azabicyclo[3.3.1]nonane Derivatives
Derivatives of the azabicyclo[3.3.1]nonane scaffold have been explored across a multitude of research areas due to their diverse biological activities. nih.gov The position of the nitrogen atom within the bicyclic system dictates the class of compounds and their potential applications.
1-Azabicyclo[3.3.1]nonanes: Investigated for the treatment of psychotic and neurodegenerative disorders. nih.gov
2-Azabicyclo[3.3.1]nonanes: Found in the structure of important narcotic analgesics and marine alkaloids. nih.gov
3-Azabicyclo[3.3.1]nonanes: Form the core of marine natural products like Haliclonin A and have been studied for their potential as analgesics and antitubercular agents. nih.govrsc.org They are also used to create organic superbases for CO2 fixation. rsc.org Derivatives have shown antimicrobial activities. researchgate.netchemijournal.com
9-Azabicyclo[3.3.1]nonanes: These derivatives have been researched for their cytotoxic properties, as dopamine (B1211576) D3 receptor ligands, and for their high affinity for sigma-2 receptors. nih.gov They are also explored as mixed neurotransmitter reuptake inhibitors for serotonin (B10506), noradrenaline, and dopamine, indicating potential use in treating various central and autonomic nervous system dysfunctions. google.com Some derivatives have been evaluated as ligands for the dopamine transporter (DAT). acs.org
The following table summarizes the research areas for different azabicyclo[3.3.1]nonane isomers.
| Azabicyclo[3.3.1]nonane Isomer | Research Areas |
| 1-Azabicyclo[3.3.1]nonane | Psychotic and neurodegenerative disorders nih.gov |
| 2-Azabicyclo[3.3.1]nonane | Narcotic analgesics, marine alkaloids nih.gov |
| 3-Azabicyclo[3.3.1]nonane | Analgesic, antitubercular, antimicrobial activities; CO2 fixation nih.govresearchgate.netchemijournal.comrsc.org |
| 9-Azabicyclo[3.3.1]nonane | Cytotoxic agents, receptor ligands (Dopamine D3, Sigma-2), neurotransmitter reuptake inhibitors nih.govgoogle.com |
Structure
3D Structure
Properties
Molecular Formula |
C9H18N2 |
|---|---|
Molecular Weight |
154.25 g/mol |
IUPAC Name |
N-methyl-1-azabicyclo[3.3.1]nonan-3-amine |
InChI |
InChI=1S/C9H18N2/c1-10-9-5-8-3-2-4-11(6-8)7-9/h8-10H,2-7H2,1H3 |
InChI Key |
AZOKZQRXTHUBNL-UHFFFAOYSA-N |
Canonical SMILES |
CNC1CC2CCCN(C2)C1 |
Origin of Product |
United States |
Structural Elucidation and Conformational Analysis of N Methyl 1 Azabicyclo 3.3.1 Nonan 3 Amine and Its Analogs
Advanced Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for the structural elucidation of 1-azabicyclo[3.3.1]nonane derivatives. A combination of one-dimensional and two-dimensional NMR experiments allows for the complete assignment of proton (¹H) and carbon (¹³C) signals, providing deep insight into the molecule's structure and preferred conformation.
The ¹H and ¹³C NMR spectra of azabicyclo[3.3.1]nonanes provide the foundational data for structural assignment. nih.govnih.govnih.gov The bicyclic framework's inherent rigidity leads to a complex and often well-resolved set of signals corresponding to the non-equivalent protons and carbons. nih.govresearchgate.net
In the ¹H NMR spectrum, the protons on the bicyclic core typically appear in the range of 1.0–3.5 ppm. The bridgehead protons (H-5) often resonate at a distinct chemical shift. The signals for the N-methyl group on the bridgehead nitrogen (N-1) and the protons adjacent to the nitrogen atoms are typically found in the downfield region of the aliphatic spectrum due to the deshielding effect of the nitrogen atom. The exocyclic amine proton (N-H) would present a characteristic signal that can be confirmed by D₂O exchange.
The ¹³C NMR spectrum provides information on each unique carbon atom in the molecule. The carbon atoms directly bonded to nitrogen (e.g., C-2, C-9, and the N-methyl carbon) are deshielded and appear at lower field (higher ppm values). mdpi.com The chemical shifts are highly sensitive to the substitution pattern and stereochemistry within the bicyclic system. nih.govnih.gov Detailed analysis of ¹H and ¹³C NMR data from various substituted 3-azabicyclo[3.3.1]nonanes has demonstrated the significant effect of substituent stereochemistry on the chemical shifts of the heterocyclic framework. nih.govnih.gov
Table 1: Typical ¹H and ¹³C NMR Chemical Shift Ranges for the Azabicyclo[3.3.1]nonane Core
| Atom | Typical ¹H Chemical Shift (ppm) | Typical ¹³C Chemical Shift (ppm) |
|---|---|---|
| Bridgehead (C-5) | ~2.0 - 2.8 | ~25 - 35 |
| CH₂ adjacent to N (C-2, C-9) | ~2.5 - 3.5 | ~45 - 60 |
| Other ring CH₂ | ~1.5 - 2.5 | ~18 - 40 |
| CH-NH₂ (C-3) | ~2.8 - 3.5 | ~45 - 55 |
Note: These are approximate ranges and can vary based on solvent, substitution, and stereochemistry.
While 1D NMR provides essential information, two-dimensional (2D) NMR techniques are indispensable for the definitive assignment of complex molecules like N-Methyl-1-azabicyclo[3.3.1]nonan-3-amine. researchgate.net These experiments reveal correlations between nuclei, allowing for the mapping of the entire molecular framework. nih.govnih.gov
COSY (Correlation Spectroscopy): The ¹H-¹H COSY experiment identifies protons that are spin-spin coupled, typically those on adjacent carbon atoms. This allows for the tracing of proton connectivity throughout the two rings of the bicyclic system, establishing the sequence of CH-CH₂ groups. orgsyn.org
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton signal with the signal of the carbon atom to which it is directly attached. It provides a direct link between the ¹H and ¹³C assignments, simplifying the process of assigning the carbon spectrum. orgsyn.org
HMBC (Heteronuclear Multiple Bond Correlation): The HMBC experiment detects longer-range couplings between protons and carbons, typically over two or three bonds. This is crucial for establishing connectivity across quaternary carbons and heteroatoms. For instance, correlations from the N-methyl protons to the adjacent bridgehead carbon (C-9) and C-2 would confirm the position of the methyl group. nih.govnih.gov
Together, these 2D techniques provide an unambiguous blueprint of the molecule's covalent structure and are essential for differentiating between potential isomers. science.govscience.gov
The 1-azabicyclo[3.3.1]nonane skeleton is not static; it can exist in different conformations, most commonly a twin-chair, chair-boat, or twin-boat form. The preferred conformation is often the chair-chair arrangement. semanticscholar.org However, steric interactions introduced by substituents can shift this equilibrium.
Low-temperature NMR spectroscopy is a key technique for studying these conformational dynamics. niscpr.res.in At room temperature, if the rate of interconversion between conformations is fast on the NMR timescale, the observed spectrum is an average of the contributing conformers. As the temperature is lowered, this interconversion slows down. acs.org
If the molecule exists in more than one stable conformation, further cooling will eventually "freeze out" the individual conformers, leading to the appearance of separate sets of signals for each one. The temperature at which two exchanging signals merge into a single broad peak is known as the coalescence temperature. From this data, the energy barrier (ΔG‡) for the conformational change (e.g., ring inversion) can be calculated. rsc.org Such studies on N-acyl and N-nitroso analogs of 3-azabicyclo[3.3.1]nonanes have revealed energy barriers for rotation around the N-CO and N-NO bonds, respectively, and confirmed preferences for flattened twin-chair conformations. niscpr.res.inniscpr.res.in
Lanthanide-Induced Shift (LIS) studies represent a classic NMR technique for gaining further structural and stereochemical information. This method involves adding a small amount of a paramagnetic lanthanide complex, often a derivative of europium like Eu(fod)₃ (Tris(6,6,7,7,8,8,8-heptafluoro-2,2-dimethyl-3,5-octanedionato)europium(III)), to the NMR sample. wikipedia.org
The lanthanide complex acts as a Lewis acid and coordinates reversibly to Lewis basic sites in the substrate molecule. wikipedia.org In this compound, the primary binding sites would be the two nitrogen atoms. This coordination induces large changes (shifts) in the chemical shifts of nearby protons. The magnitude of this induced shift is dependent on the distance and angle between the lanthanide ion and the specific proton. rsc.org
Protons closer to the coordination site experience larger shifts. By plotting the induced shift against the molar ratio of the shift reagent to the substrate, one can determine the relative proximity of various protons to the binding site. This information is invaluable for:
Resolving overlapping signals in a complex spectrum. wikipedia.org
Assigning stereochemistry, for example, by determining which face of the molecule is more accessible for coordination.
Providing evidence for the predominant conformation in solution.
While modern 2D NMR techniques have superseded LIS for many routine applications, it remains a valuable tool for detailed conformational analysis of complex cyclic amines. cdnsciencepub.com
Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. For this compound, the IR spectrum would exhibit characteristic absorption bands corresponding to its amine and alkane functionalities. pressbooks.publibretexts.org
N-H Vibrations: The primary amine (-NH₂) group at the C-3 position would give rise to characteristic stretching and bending vibrations. The N-H stretching typically appears as one or two (symmetric and asymmetric) medium-intensity, sharp bands in the 3300–3500 cm⁻¹ region. libretexts.orgorgchemboulder.com An N-H bending vibration (scissoring) is also expected in the 1580–1650 cm⁻¹ range. orgchemboulder.com
C-H Vibrations: The aliphatic C-H bonds of the bicyclic framework and the N-methyl group produce strong stretching absorptions in the 2850–3000 cm⁻¹ region, which is characteristic of most organic compounds containing saturated portions. pressbooks.pub
C-N Vibrations: The C-N stretching vibrations of aliphatic amines are typically found in the 1020–1250 cm⁻¹ region. orgchemboulder.com These bands are often of medium to weak intensity.
The absence of strong absorptions in other regions, such as around 1700 cm⁻¹ (C=O) or 3500 cm⁻¹ (broad O-H), would confirm the absence of carbonyl or hydroxyl functionalities.
Table 2: Characteristic IR Absorption Frequencies for this compound
| Functional Group | Vibration Type | Expected Frequency Range (cm⁻¹) | Intensity |
|---|---|---|---|
| Primary Amine (R-NH₂) | N-H Stretch | 3300 - 3500 | Medium, Sharp (1 or 2 bands) |
| N-H Bend | 1580 - 1650 | Medium | |
| Aliphatic Amine | C-N Stretch | 1020 - 1250 | Weak to Medium |
| Alkane (ring & methyl) | C-H Stretch | 2850 - 3000 | Strong |
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Patterns
Mass spectrometry is a pivotal analytical technique for determining the molecular weight and elucidating the structural features of this compound through its fragmentation patterns. The molecular formula for this compound is C₉H₁₈N₂, yielding a molecular weight of approximately 154.25 g/mol . nih.gov
For this compound, the presence of the amine group at the 3-position is expected to significantly influence the fragmentation pathway. A key fragmentation process for aliphatic amines is alpha-cleavage, which involves the breaking of a carbon-carbon bond adjacent to the nitrogen atom. libretexts.orglibretexts.org This process would lead to the formation of a stable iminium cation.
Two primary alpha-cleavage pathways are possible for the molecular ion of this compound (m/z 154):
Cleavage of the C2-C3 bond: This would result in a fragment ion from the loss of a C₇H₁₂N radical, although this is less likely.
Cleavage of the C3-C4 bond: This is a more probable pathway, leading to a resonance-stabilized iminium cation.
The mass spectrum would also likely exhibit peaks corresponding to the loss of small neutral molecules, such as ammonia (B1221849) (NH₃) or ethene (C₂H₄), from the bicyclic ring system. The fragmentation pattern of the ketone analog, 9-Methyl-9-azabicyclo[3.3.1]nonan-3-one, shows a top five peak at m/z 154.2, which corresponds to the M+1 ion. nih.gov Another analog, 1-azabicyclo[3.3.1]nonan-2-one, demonstrates fragmentation through the loss of vinyl alcohol. nih.gov
Table 1: Predicted Key Ions in the Mass Spectrum of this compound
| m/z Value | Proposed Fragment | Fragmentation Pathway |
| 154 | [C₉H₁₈N₂]⁺ | Molecular Ion |
| 139 | [C₉H₁₇N]⁺ | Loss of NH₂ radical |
| 125 | [C₈H₁₅N]⁺ | Alpha-cleavage and subsequent rearrangements |
| 96 | [C₆H₁₀N]⁺ | Ring cleavage |
| 82 | [C₅H₈N]⁺ | Further fragmentation |
Note: This table is predictive and based on the fragmentation patterns of similar compounds.
Solid-State Structural Determination
X-ray Diffraction Crystallography for Absolute Configuration and Conformational Preferences
X-ray diffraction crystallography is the definitive method for determining the three-dimensional structure of a molecule in the solid state, providing precise information on bond lengths, bond angles, and conformational preferences. While a specific crystal structure for this compound has not been reported, extensive crystallographic studies on its analogs provide a strong basis for predicting its solid-state conformation.
Studies on various derivatives of 3-azabicyclo[3.3.1]nonane consistently reveal a preference for a twin-chair conformation . nih.govnih.govtandfonline.com For instance, the crystal structure of (1S,5R)-9-Phenyl-9-azabicyclo[3.3.1]nonan-3-one shows that both the piperidinone and piperidine (B6355638) rings adopt chair conformations. researchgate.net Similarly, 2,4-bis(4-chlorophenyl)-1-methyl-3-azabicyclo[3.3.1]nonan-9-one also exists in a twin-chair conformation with the substituent groups in equatorial orientations. nih.gov
In this conformation, both six-membered rings of the bicyclic system adopt a chair-like geometry. This arrangement is generally the most stable due to the minimization of angle and torsional strain. However, steric interactions between the endo protons at the C3 and C7 positions can lead to a slight flattening of the chair rings.
For this compound, it is highly probable that the molecule will also adopt a twin-chair conformation in the solid state. The methyl group on the nitrogen at position 1 and the amine group at position 3 will influence the precise geometry. The amine group at the C3 position is likely to adopt an equatorial orientation to minimize steric hindrance.
Table 2: Representative Crystallographic Data for 3-Azabicyclo[3.3.1]nonane Analogs
| Compound | Conformation | Key Puckering Parameters | Reference |
| 2,4-bis(4-chlorophenyl)-1-methyl-3-azabicyclo[3.3.1]nonan-9-one | Twin-Chair | Piperidine ring: QT = 0.587(2) Å, θ = 1.8(2)° | nih.gov |
| 2,4-bis(2-fluorophenyl)-1-methyl-3-azabicyclo[3.3.1]nonan-9-one | Twin-Chair | Piperidine ring: QT = 0.605(2) Å, θ = 179.46(19)° | nih.gov |
| (1S,5R)-9-Phenyl-9-azabicyclo[3.3.1]nonan-3-one | Twin-Chair | Piperidinone ring: Q = 0.5159(3) Å, θ = 158.26(3)° | researchgate.net |
Q, QT, and θ are Cremer and Pople puckering parameters that describe the shape of the ring.
Computational and Theoretical Chemistry Studies
Molecular Mechanics (MMX) Calculations for Conformational Analysis
Molecular mechanics calculations, such as those using the MMX force field, are valuable tools for exploring the conformational landscape of molecules and predicting their most stable geometries. These methods have been applied to analogs of this compound to investigate their conformational preferences.
Studies on 3-azabicyclo[3.3.1]nonan-9-one derivatives have shown that molecular mechanics calculations are in good agreement with experimental data from NMR spectroscopy. researchgate.net These calculations consistently predict that the twin-chair conformation is the most stable, with the boat-chair conformation being a higher energy alternative. The energy difference between these conformers is typically in the range of a few kcal/mol.
For this compound, MMX calculations would be expected to confirm the preference for a twin-chair conformation. The calculations would also allow for the investigation of the rotational barrier of the methyl group and the inversion barrier of the nitrogen atom.
Quantum Mechanical Calculations
Ab initio quantum mechanical calculations provide a more rigorous theoretical approach to understanding the electronic structure and energetic properties of molecules. These methods have been used to study the conformational preferences and energetic landscapes of the bicyclo[3.3.1]nonane system.
For the parent bicyclo[3.3.1]nonan-9-one, ab initio and Density Functional Theory (DFT) calculations have been used to investigate the energy difference and inversion barrier between the twin-chair (CC) and boat-chair (BC) conformations. researchgate.net These studies indicate a relatively small free energy difference between the two conformers, on the order of 1 kcal/mol, with an inversion barrier of approximately 6 kcal/mol. researchgate.net
Investigations into various bicyclo[3.3.1]nonane analogs, including heteroatomic systems, have been performed using first-principles calculations. researchgate.net These studies have shown that for carbobicyclic structures, the twin-chair form is generally the most favorable. researchgate.net
Applying these high-level theoretical methods to this compound would provide a detailed understanding of its energetic landscape. The calculations would allow for the precise determination of the relative energies of the twin-chair, boat-chair, and other possible conformations, as well as the transition states connecting them. This would provide a comprehensive picture of the conformational flexibility of the molecule.
Density Functional Theory (DFT) for Geometry Optimization and Electronic Structure
Density Functional Theory (DFT) has emerged as a powerful computational tool for investigating the molecular geometry and electronic properties of bicyclic systems like this compound. DFT methods, particularly with the B3LYP functional and a 6-31G(d,p) basis set, are commonly employed to obtain optimized molecular structures. tandfonline.comresearchgate.net These calculations provide detailed information on bond lengths, bond angles, and dihedral angles, which are crucial for understanding the molecule's three-dimensional shape. scielo.org.mx
The electronic structure of such molecules can also be elucidated through DFT. researchgate.net By analyzing the distribution of electron density, researchers can identify the most reactive sites within the molecule. This is particularly useful for predicting how the molecule will interact with other chemical species. The results from DFT computations are often visualized using software like Gauss View, which aids in the interpretation of complex structural and electronic data. tandfonline.com
| Property | Method | Basis Set | Application |
| Geometry Optimization | DFT/B3LYP | 6-31G(d,p) | Determination of bond lengths, angles, and dihedrals tandfonline.comresearchgate.net |
| Electronic Structure | DFT/B3LYP | 6-31G(d,p) | Analysis of electron density and reactive sites researchgate.net |
| Vibrational Frequencies | DFT | Characterization of stationary points on the potential energy surface tandfonline.com |
Semi-Empirical Methods (e.g., AM1)
Semi-empirical methods, such as Austin Model 1 (AM1), offer a computationally less intensive alternative to ab initio methods for studying molecular structures and energies. wikipedia.orguni-muenchen.de Developed by Michael Dewar and his colleagues in 1985, AM1 is a modification of the MNDO (Modified Neglect of Diatomic Overlap) method and is designed to provide more accurate calculations by reducing interatomic repulsions at close distances. wikipedia.orgscispace.com This is achieved by modifying the core-core repulsion terms in the MNDO equations with the addition of Gaussian functions. wikipedia.org
AM1 calculations are frequently used to obtain initial geometries for more rigorous ab initio or DFT calculations and can be valuable for studying large molecular systems where higher-level computations are not feasible. wikipedia.org The method has been implemented in various computational chemistry software packages, including MOPAC, Gaussian, and SPARTAN. wikipedia.org While AM1 has proven useful, it is important to be aware of its limitations, particularly in describing systems with elements for which the parameters are not well-optimized. uni-muenchen.de
Conformational Energy Calculations
The conformational landscape of this compound and its analogs is of significant interest due to its influence on their chemical and biological properties. Computational methods are essential for determining the relative energies of different conformers. Both high-level ab initio calculations and semi-empirical methods have been employed to quantify these energy differences. researchgate.net
For the broader class of bicyclo[3.3.1]nonane derivatives, the "double chair" (CC) conformation is often found to be the most stable. researchgate.net However, the presence of substituents can alter the conformational preferences. Molecular mechanics calculations have been used to investigate these effects, for instance, in 5-methyl-1-azabicyclo[3.3.1]nonan-2-one, where the boat-chair conformation is favored. rsc.org The relative energies of conformers are critical for understanding the dynamic behavior of these molecules in solution.
| Method | Application | Key Findings |
| Ab initio calculations | Determining the optimal conformer of bicyclo[3.3.1]nonane derivatives | The 'double chair' (CC) conformer is often the most stable. researchgate.net |
| Molecular Mechanics | Investigating the effect of substituents on conformational preference | Substituents can significantly alter the relative stability of conformers. rsc.org |
Frontier Molecular Orbital (FMO) Analysis
Frontier Molecular Orbital (FMO) theory provides a framework for understanding and predicting chemical reactivity based on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. wikipedia.orgjseepublisher.com The energies and symmetries of these orbitals are key determinants of reaction pathways. imperial.ac.uk
In the context of this compound and related compounds, FMO analysis can be used to explain their behavior in various chemical reactions. tandfonline.comwikipedia.org The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. jseepublisher.com The energy gap between the HOMO and LUMO is an important indicator of molecular stability and reactivity. A smaller gap generally implies higher reactivity. DFT calculations at the B3LYP/6-31G(d,p) level are commonly used to compute the energies of the frontier orbitals. tandfonline.com
Conformational Dynamics of the Bicyclo[3.3.1]nonane System
Chair-Chair, Boat-Chair, and Boat-Boat Conformers
The bicyclo[3.3.1]nonane framework can adopt several conformations, with the most significant being the chair-chair (CC), boat-chair (BC), and boat-boat (BB) forms. rsc.org The relative stability of these conformers is influenced by steric and electronic factors. Generally, the twin-chair conformation is the most stable, but substitutions on the bicyclic system can shift the equilibrium towards other conformations. niscpr.res.in For instance, in some 3-azabicyclo[3.3.1]nonane derivatives, the twin-chair conformation is preferred, with a slight flattening at the nitrogen-containing end of the molecule. niscpr.res.in
The presence of bulky substituents or heteroatoms can lead to a preference for the boat-chair conformation. rsc.org The boat-boat conformer is typically destabilized by steric interactions and is generally not significantly populated at equilibrium. rsc.org The conformational preferences of these systems are crucial as they dictate the orientation of substituents and, consequently, the molecule's reactivity and biological activity. iucr.org
| Conformer | Description | Relative Stability |
| Chair-Chair (CC) | Both six-membered rings are in a chair conformation. | Generally the most stable. researchgate.netniscpr.res.in |
| Boat-Chair (BC) | One ring is in a boat conformation, and the other is in a chair conformation. | Can be favored by certain substitution patterns. rsc.org |
| Boat-Boat (BB) | Both six-membered rings are in a boat conformation. | Generally the least stable due to steric strain. rsc.org |
N-Methyl Inversion and Stereochemical Distribution (Axial vs. Equatorial)
For related compounds like granatane (9-methyl-9-azabicyclo[3.3.1]nonane) derivatives, the axial form is often dominant. researchgate.net In contrast, in the tropane (B1204802) series (8-methyl-8-azabicyclo[3.2.1]octane), the equatorial isomer is typically favored. researchgate.net The stereochemical preference of the N-methyl group can have a significant impact on the molecule's interaction with biological targets. academie-sciences.fr Computational methods, in conjunction with NMR spectroscopy, are powerful tools for studying the dynamics of N-methyl inversion and determining the relative populations of the axial and equatorial invertomers. researchgate.net
Influence of Substituents on Conformational Preferences
The conformational landscape of the 1-azabicyclo[3.3.1]nonane skeleton is significantly influenced by the nature and position of its substituents. While the parent bicyclo[3.3.1]nonane system generally favors a twin-chair (CC) conformation, the introduction of substituents can shift the equilibrium towards other conformations, such as the boat-chair (BC). researchgate.net The steric and electronic effects of these substituents play a crucial role in determining the most stable three-dimensional arrangement of the molecule.
In derivatives of 3-azabicyclo[3.3.1]nonane, the conformational preference is a delicate balance of steric interactions. For instance, in N-acetyl-r-2,c-4-diphenyl-3-azabicyclo[3.3.1]nonane, the molecule is found to prefer a twin-chair conformation, albeit with a slight flattening at the nitrogen end. niscpr.res.in This indicates that even with bulky phenyl substituents at the 2 and 4 positions, the chair-chair arrangement remains the most stable. The orientation of substituents on the nitrogen atom also plays a critical role. In studies of 3-methyl-2,4-diphenyl-3-azabicyclo[3.3.1]nonan-9α-amine, NMR data have shown that these compounds adopt a preferred flattened chair-chair conformation with the N-methyl group in an equatorial disposition in a CDCl3 solution. researchgate.net
The introduction of heteroatoms and bulky groups can lead to more significant conformational changes. For example, in 2,4,6,8-tetraaryl-3,7-diazabicyclo[3.3.1]nonanes, the boat-chair conformation is predominantly adopted to mitigate the 1,3-diaxial steric repulsion between the aryl groups and the lone pair-lone pair repulsion between the nitrogen atoms. acs.org Similarly, the presence of heavy atoms at the 3 and 7 positions, such as in 9-oxa-3,7-dithiabicyclo[3.3.1]nonane, leads to a preference for the boat-chair conformer due to lone pair-lone pair repulsion in the chair-chair conformation, an effect sometimes referred to as the "Hockey Sticks" effect. acs.org
In the specific case of this compound, the N-methyl group at the bridgehead position and the 3-amino group are the key influencers of conformational preference. Based on studies of analogous N-substituted norgranatanones, the N-substituent can adopt either an axial or equatorial position, with a slight preference for the axial orientation often observed in CDCl3 solutions. nih.gov However, the energetic difference between these invertomers can be small. The 3-amino group can exist in either an axial or equatorial orientation, with the equatorial position generally being more sterically favorable. The interplay between the orientation of the N-methyl group and the 3-amino group, along with potential intramolecular interactions, will ultimately determine the dominant conformation in solution.
| Compound | Substituents | Dominant Conformation | Key Influencing Factors | Reference |
|---|---|---|---|---|
| N-acetyl-r-2,c-4-diphenyl-3-azabicyclo[3.3.1]nonane | N-acetyl, 2,4-diphenyl | Twin-chair (flattened at N) | Steric bulk of phenyl groups | niscpr.res.in |
| 3-Methyl-2,4-diphenyl-3-azabicyclo[3.3.1]nonan-9α-amine | 3-methyl, 2,4-diphenyl, 9α-amine | Flattened chair-chair (N-Me equatorial) | Equatorial preference of N-methyl group | researchgate.net |
| 2,4,6,8-Tetraaryl-3,7-diazabicyclo[3.3.1]nonanes | 2,4,6,8-tetraaryl | Boat-chair | 1,3-diaxial steric repulsion and lone pair-lone pair repulsion | acs.org |
| 9-Oxa-3,7-dithiabicyclo[3.3.1]nonane | 3,7-dithia, 9-oxa | Boat-chair | Lone pair-lone pair repulsion ("Hockey Sticks" effect) | acs.org |
| N-substituted norgranatanones | N-alkyl/aryl | Axial or equatorial N-substituent (solvent dependent) | Steric and electronic nature of N-substituent | nih.gov |
Intramolecular Hydrogen Bonding and Dihydrogen Bonding Interactions
Intramolecular hydrogen bonding can be a significant factor in stabilizing specific conformations of this compound and its analogs. These non-covalent interactions can influence the conformational equilibrium by providing additional stability to conformers that might otherwise be less favored.
In certain norditerpenoid alkaloids that contain a [3.3.1]azabicycle framework, intramolecular hydrogen bonds between a tertiary amine nitrogen atom and a hydroxyl group (1α-OH) have been shown to stabilize A-rings in a twisted-boat conformation. nih.govacs.org This demonstrates the power of such interactions to override the inherent preference for a chair-chair conformation. Similarly, in epimeric alcohols of 7-benzyl-3-thia-7-azabicyclo[3.3.1]nonan-9-ol, the piperidine ring adopts a boat form due to intramolecular hydrogen bonding between the lone pair of the nitrogen atom and the hydroxyl group proton. researchgate.net For this compound, the potential for an intramolecular hydrogen bond exists between the hydrogen atoms of the 3-amino group and the bridgehead nitrogen atom (N1). The feasibility and strength of such an N-H···N interaction would depend on the relative orientation of these groups in a given conformation.
A related and noteworthy interaction is dihydrogen bonding. This type of interaction involves a bond between a protonic hydrogen (Hδ+) and a hydridic hydrogen (Hδ−). mdpi.com While less common than conventional hydrogen bonds, dihydrogen bonds can play a role in the structural chemistry of azabicyclic systems. For instance, computational studies on protonated 3-aza-bicyclo[3.3.1]nonane have revealed the formation of a dihydrogen bond between a C-H hydrogen and an N+-H hydrogen. rsc.orgresearchgate.net This interaction is characterized by a close proximity of the involved hydrogen atoms (1.78 Å) and results in a significant energy lowering of 4.24 kcal/mol, indicating a bond with covalent character. rsc.org In the context of this compound, protonation of either nitrogen atom could potentially lead to the formation of intramolecular dihydrogen bonds, which would in turn influence the conformational preferences of the resulting cation.
| Compound/Analog | Type of Interaction | Interacting Groups | Conformational Effect | Reference |
|---|---|---|---|---|
| 1α-OH norditerpenoid alkaloids | Intramolecular Hydrogen Bond | Tertiary amine N and 1α-OH | Stabilization of twisted-boat conformation | nih.govacs.org |
| 7-Benzyl-3-thia-7-azabicyclo[3.3.1]nonan-9-ol (epimer) | Intramolecular Hydrogen Bond | Nitrogen lone pair and hydroxyl proton | Piperidine ring adopts a boat form | researchgate.net |
| Protonated 3-aza-bicyclo[3.3.1]nonane | Dihydrogen Bond | C-H and N+-H | Energy lowering of 4.24 kcal/mol | rsc.orgresearchgate.net |
Chemical Reactivity and Functionalization of the Azabicyclo 3.3.1 Nonane Scaffold
Reactions Involving the Amine Functionality
The primary amine at the C-3 position is a key site for a variety of functionalization reactions, allowing for the synthesis of a diverse library of derivatives.
The primary amine group at the C-3 position readily undergoes acylation and carbamoylation. These reactions are fundamental for creating amide and carbamate (B1207046) derivatives, respectively. Acylation can be achieved using various acylating agents such as acid chlorides (e.g., acetyl chloride) or anhydrides (e.g., succinic anhydride). researchgate.net Similarly, carbamoylation is effectively carried out by reacting the amine with isocyanates or carbamoyl (B1232498) chlorides.
A notable application of this reactivity is in the synthesis of ligands for the σ2 receptor. nih.gov For instance, a series of N-substituted 9-azabicyclo[3.3.1]nonan-3α-yl phenylcarbamate analogs were synthesized, demonstrating the utility of carbamoylation at the C-3 amine to generate compounds with high binding affinity and selectivity. nih.gov
Table 1: Examples of Acylation and Carbamoylation Reactions
| Reaction Type | Reagent Example | Functional Group Formed | Reference |
|---|---|---|---|
| Acylation | Acetyl Chloride, Chloroacetyl Chloride | Amide | researchgate.net |
| Acylation | Maleic Anhydride, Succinic Anhydride | Amide | researchgate.net |
The 9-Methyl-9-azabicyclo[3.3.1]nonan-3-amine molecule contains two nitrogen atoms that can be oxidized. The tertiary bridgehead amine (N-9) can be oxidized to its corresponding N-oxide. This transformation is significant, as N-oxides of the parent 9-azabicyclo[3.3.1]nonane scaffold, such as 9-Azabicyclo[3.3.1]nonane N-Oxyl (ABNO), are highly effective and less hindered nitroxyl (B88944) radical catalysts for the aerobic oxidation of alcohols. organic-chemistry.orgresearchgate.net The enhanced reactivity of ABNO compared to other catalysts like TEMPO highlights the influence of the bicyclic framework. organic-chemistry.org Computational studies on related bicyclic amine N-oxides, such as quinuclidine (B89598) N-oxide, provide insight into the nature and strength of the N-O bond in these systems. nih.gov
The primary amine at C-3 is nucleophilic and can participate in substitution reactions with various electrophiles, such as alkyl halides. libretexts.org This allows for the straightforward introduction of alkyl groups to generate secondary and tertiary amines at this position.
In a related context, the secondary amine of a parent 9-azabicyclo[3.3.1]nonane was shown to be alkylated in a nucleophilic substitution reaction with an alkyl bromide to generate a more complex derivative. nih.gov This illustrates the general utility of the nitrogen atoms in this scaffold to act as nucleophiles for forming new carbon-nitrogen bonds. The tertiary bridgehead nitrogen can also act as a nucleophile, reacting with strong electrophiles to form quaternary ammonium (B1175870) salts.
Reactions at Other Positions of the Bicyclic System
While the amine group at C-3 is the most reactive site, functionalization at other positions on the bicyclic core is crucial for creating structural diversity.
Derivatization at the C-3 position primarily involves the reactions of the amine functionality as detailed in section 4.1. Beyond these, modifications at the C-9 carbon are synthetically important, though they typically require a precursor with existing functionality at this position. For example, in the related 3-azabicyclo[3.3.1]nonane system, a ketone at the C-9 position can be converted into an amine via reductive amination. pleiades.online This ketone can also be condensed with nucleophiles like hydroxylamine (B1172632) and hydrazine (B178648) to form oximes and hydrazones. pleiades.online Similarly, C-9 substituted phenylmorphans (2-azabicyclo[3.3.1]nonane systems) have been modified by introducing groups like vinyl substituents. nih.gov These examples show that if a suitable functional group is present at C-9, it serves as a handle for extensive derivatization.
Table 2: Functionalization of the C-9 Ketone in Azabicyclo[3.3.1]nonan-9-ones
| Reagent(s) | Reaction Type | Product Type | Reference |
|---|---|---|---|
| Amine, Sodium Triacetoxyborohydride | Reductive Amination | Amine | pleiades.online |
| Hydroxylamine | Condensation | Oxime | pleiades.online |
Direct functionalization of the C-H bonds at the bridgehead (C-1, C-5) or bridge-methylene (e.g., C-2, C-4, C-6, C-8) positions of the saturated azabicyclo[3.3.1]nonane scaffold is challenging due to their general inertness. Such modifications are more commonly incorporated during the synthesis of the bicyclic ring system itself. rsc.orgucl.ac.uk
Advanced synthetic strategies have been developed to functionalize these positions in related scaffolds. For instance, vinylation at a bridgehead position of a 2-azabicyclo[3.3.1]nonane has been achieved through the formation of a strained anti-Bredt iminium ion intermediate. researchgate.net This demonstrates that even the sterically hindered and electronically disfavored bridgehead positions can be targeted with appropriate methodologies. Synthetic routes to the 2-azabicyclo[3.3.1]nonane framework often involve strategic cyclizations that form bonds to the bridgehead carbons, such as closing the piperidine (B6355638) ring onto a pre-existing carbocycle. researchgate.net These methods allow for the construction of the core with desired substituents at various positions, including the bridgehead and methylene (B1212753) bridges.
Transformations of Carbonyl Groups (e.g., Oximes, Hydrazones, Semicarbazones)
The carbonyl group at the C-3 position of the N-Methyl-1-azabicyclo[3.3.1]nonan-3-one, a precursor to N-Methyl-1-azabicyclo[3.3.1]nonan-3-amine, is a key site for a variety of chemical transformations. These modifications are crucial for introducing diverse functionalities and for the synthesis of novel derivatives. The reactions of this ketone are typical of carbonyl chemistry, allowing for the formation of a range of derivatives such as oximes, hydrazones, and semicarbazones. researchgate.netvulcanchem.com
Condensation of 3-substituted 3-azabicyclo[3.3.1]nonan-9-ones with nucleophiles like hydroxylamine and hydrazine hydrate (B1144303) readily yields the corresponding oximes and hydrazones. pleiades.online These reactions provide a pathway to introduce further diversity into the azabicyclic framework. For instance, a series of 2,4-diaryl-3-azabicyclo[3.3.1]nonan-9-one thiosemicarbazones have been synthesized from the parent ketones. These thiosemicarbazones can then be cyclized to form novel thiazolidinone derivatives. researchgate.net
The reactivity of the carbonyl group is fundamental for functionalization. For example, 2,4-diaryl-3-azabicyclo[3.3.1]nonan-9-ones can be converted into various sulfur and nitrogen-containing heterocycles, including hydrazones, oximes, and semicarbazones. researchgate.net These transformations highlight the utility of the carbonyl group as a handle for further molecular elaboration.
| Starting Material | Reagent | Product | Reference |
|---|---|---|---|
| 2,4-diaryl-3-azabicyclo[3.3.1]nonan-9-one | Thiosemicarbazide | 2,4-diaryl-3-azabicyclo[3.3.1]nonan-9-one thiosemicarbazone | researchgate.net |
| 3-substituted 3-azabicyclo[3.3.1]nonan-9-one | Hydroxylamine | 3-substituted 3-azabicyclo[3.3.1]nonan-9-one oxime | pleiades.online |
| 3-substituted 3-azabicyclo[3.3.1]nonan-9-one | Hydrazine hydrate | 3-substituted 3-azabicyclo[3.3.1]nonan-9-one hydrazone | pleiades.online |
Regioselective and Stereoselective Functionalization
The rigid bicyclic structure of the azabicyclo[3.3.1]nonane core provides a platform for achieving high levels of regioselectivity and stereoselectivity in its functionalization. The conformational rigidity of the scaffold influences the approach of reagents, allowing for predictable control over the stereochemical outcome of reactions.
Stereoselective synthesis is often achieved through methods like diastereoselective aldol (B89426) reactions, which can yield enantiomerically enriched products. Furthermore, the development of enantioselective syntheses of highly functionalized 1-azabicyclo[3.3.1]nonanes has been a significant area of research. One such methodology involves an organocatalytic Michael addition followed by an intramolecular nitro-Mannich reaction, resulting in products with multiple contiguous stereocenters with high diastereoselectivity and enantioselectivity. rsc.org
The reduction of carbonyl groups within the scaffold, for instance, the reduction of 3-azabicyclo[3.3.1]nonan-9-ones with sodium borohydride (B1222165), often leads to a mixture of epimeric alcohols. researchgate.net The stereochemical outcome of such reductions can be influenced by the substituents on the bicyclic system.
Synthesis of Complex Architectures from the Azabicyclic Core
The azabicyclo[3.3.1]nonane scaffold serves as a valuable building block for the synthesis of more complex and biologically significant molecules. Its rigid framework can be elaborated upon to construct polycyclic systems and natural product analogues. rsc.org
One strategy involves the use of tandem reactions to rapidly build molecular complexity. For example, a three-step synthesis of the 2-azabicyclo[3.3.1]nonane ring system has been developed from simple pyrroles using a combined photochemical and palladium-catalyzed approach. nih.gov This method allows for the incorporation of a wide range of functionalities. Another powerful approach is the use of cascade cyclization reactions to construct the oxa-azabicyclo[3.3.1]nonane framework, where multiple C-C, C-O, and C-N bonds are formed in a single operation. nih.gov
Furthermore, the azabicyclo[3.3.1]nonane core is a key structural motif in various natural products. Synthetic efforts towards these complex molecules often rely on the stereoselective construction of this bicyclic system. For instance, a highly stereoselective tandem radical reaction has been employed to construct the azabicyclo[3.3.1]nonane core in a formal synthesis of (-)-haliclonin A. acs.org
| Compound Name |
|---|
| This compound |
| N-Methyl-1-azabicyclo[3.3.1]nonan-3-one |
| 2,4-diaryl-3-azabicyclo[3.3.1]nonan-9-one |
| 2,4-diaryl-3-azabicyclo[3.3.1]nonan-9-one thiosemicarbazone |
| 3-substituted 3-azabicyclo[3.3.1]nonan-9-one |
| 3-substituted 3-azabicyclo[3.3.1]nonan-9-one oxime |
| 3-substituted 3-azabicyclo[3.3.1]nonan-9-one hydrazone |
| (-)-haliclonin A |
Applications in Chemical Biology and Advanced Molecular Design Research
Utilization as a Versatile Synthetic Building Block
The azabicyclo[3.3.1]nonane core is recognized as a "privileged scaffold," a molecular framework that is capable of binding to multiple biological targets. nih.gov This versatility makes N-Methyl-1-azabicyclo[3.3.1]nonan-3-amine a foundational element in the synthesis of a wide array of more complex molecules.
Precursor for Advanced Organic Synthesis
This compound serves as a crucial starting material or intermediate in multi-step synthetic pathways. Its inherent structure is leveraged to construct more elaborate molecules intended for therapeutic applications. For instance, the core amine is a key precursor for creating deuterated derivatives used as stable isotope-labeled internal standards in pharmacological research. An example is the synthesis of Granisetron-d3, a deuterated form of a potent serotonin (B10506) 5-HT3 receptor antagonist, which begins with the corresponding deuterated azabicyclo amine intermediate.
The broader bicyclo[3.3.1]nonane framework is instrumental in accessing complex natural products and their analogues. rsc.org Research has demonstrated its application in building indole alkaloids, which are known for a range of biological activities, including anticancer properties. rsc.org The synthesis of these complex targets often relies on the strategic incorporation of the bicyclic amine early in the synthetic sequence. rsc.org Furthermore, the amine functionality provides a convenient handle for elaboration, such as in the preparation of various N-substituted 9-azabicyclo[3.3.1]nonane derivatives that have been investigated as monoamine neurotransmitter reuptake inhibitors. google.com
Scaffold for Heterocyclic Chemistry
The rigid azabicyclo[3.3.1]nonane skeleton is an excellent scaffold for the construction of novel heterocyclic systems. By modifying the functional groups on the bicyclic core, chemists can generate a diverse library of compounds with distinct three-dimensional shapes. The related 3-azabicyclo[3.3.1]nonan-9-one, for example, can be functionalized at the carbonyl group to produce a variety of nitrogen and sulfur-containing heterocycles, including hydrazones, oximes, amides, and thiazoles. researchgate.netchemijournal.com
Similarly, the amine group of this compound allows for the attachment of various heterocyclic moieties. This is exemplified in the synthesis of spiro derivatives, where the bicyclic system is joined to another ring system, such as a thiadiazole, creating complex structures with potential biological activity. nih.gov The conformational properties of the parent scaffold, which typically prefers a chair-chair conformation, influence the spatial orientation of the appended heterocyclic rings, which is a critical factor in molecular recognition by biological targets. researchgate.netchemijournal.com
Ligand Design and Molecular Recognition Studies
The defined stereochemistry and conformational rigidity of the N-Methyl-1-azabicyclo[3.3.1]nonane framework make it an ideal platform for designing selective ligands for various biological receptors and enzymes.
Exploration of Interactions with Specific Molecular Targets (e.g., Receptors, Enzymes)
Derivatives of the azabicyclo[3.3.1]nonane scaffold have been shown to interact with a wide range of molecular targets, highlighting its importance in drug discovery.
Nicotinic Acetylcholine Receptors (nAChRs): This scaffold is a key component in ligands targeting nAChRs. unimi.it Specific derivatives, such as AT-1001 and AT-1012, demonstrate high affinity and selectivity for the α3β4 nAChR subtype and have been investigated for their potential role in treating addiction. nih.gov The scaffold has also been incorporated into ligands designed for the α7 nAChR, a target for cognitive disorders. rsc.orgmdpi.com
Serotonin (5-HT) Receptors: The structure is famously part of Granisetron, a highly selective antagonist of the 5-HT3 receptor used to manage nausea and vomiting.
Muscarinic Acetylcholine Receptors (mAChRs): C(8) substituted 1-azabicyclo[3.3.1]non-3-enes have been shown to bind efficiently to human M1-M5 muscarinic receptors, acting as antagonists. nih.gov
Other CNS Targets: Various derivatives have been identified as ligands for dopamine (B1211576) D3 receptors and sigma-2 receptors. nih.gov Additionally, the 9-azabicyclo[3.3.1]nonane structure is a core feature of compounds designed as monoamine neurotransmitter reuptake inhibitors, which are relevant for treating depression and other mood disorders. google.com
| Target Receptor/Enzyme | Example Derivative Class | Biological Activity |
| α3β4 Nicotinic Receptor | AT-1001, AT-1012 | High-affinity partial agonist/functional antagonist nih.gov |
| α7 Nicotinic Receptor | Bridgehead substituted derivatives | Potent and selective ligands rsc.org |
| Serotonin 5-HT3 Receptor | Granisetron | Selective antagonist |
| Muscarinic Receptors (M1-M5) | C(8) substituted 1-azabicyclo[3.3.1]non-3-enes | Antagonist nih.gov |
| Dopamine D3 / Sigma-2 Receptors | 9-azabicyclo[3.3.1]nonane derivatives | Ligands nih.gov |
| Monoamine Transporters | 9-azabicyclo[3.3.1]nonane derivatives | Reuptake inhibitors google.com |
Structure-Activity Relationship (SAR) Investigations for Ligand Selectivity
Systematic modification of the N-Methyl-1-azabicyclo[3.3.1]nonane scaffold has been crucial for understanding the structural requirements for selective ligand binding.
SAR studies on 2,4-diaryl-3-azabicyclo[3.3.1]nonan-9-ones revealed that the antimicrobial and antifungal activity could be enhanced by placing electron-withdrawing groups on the aryl substituents. researchgate.netchemijournal.com In the context of receptor ligands, the stereochemistry of substituents on the bicyclic ring is critical. For instance, investigations into C(8) substituted 1-azabicyclo[3.3.1]non-3-enes as muscarinic antagonists found that the orientation of the substituent (exo vs. endo) significantly impacts binding affinity. nih.gov The exo-isomer of 8-benzyloxymethyl-3-ethoxycarbonyl-4-hydroxy-1-azabicyclo[3.3.1]non-3-ene displayed the highest affinity for all five muscarinic receptor subtypes. nih.gov These studies provide a rational basis for designing ligands with improved selectivity and potency.
Design of Alpha7 Nicotinic Ligands
The α7 nicotinic acetylcholine receptor is a pentameric ligand-gated ion channel and a significant target for treating cognitive deficits in neurological and psychiatric disorders. nih.gov The azabicyclo[3.3.1]nonane framework has been explored as a scaffold for developing selective α7 nAChR ligands.
Sigma Receptor Ligand Development
The 9-azabicyclo[3.3.1]nonane, or granatane, scaffold is a cornerstone in the development of ligands for sigma receptors, particularly the sigma-2 (σ2) subtype. nih.gov Sigma-2 receptors are overexpressed in a variety of human tumor cells, with densities up to 10 times higher in proliferating cells compared to quiescent ones, making them a key target in oncology.
Researchers have synthesized series of N-substituted 9-azabicyclo[3.3.1]nonan-3α-yl phenylcarbamate analogs to create potent and selective σ2 ligands. By modifying the substituent on the bridgehead nitrogen, compounds with high affinity for the σ2 receptor and significant selectivity over the σ1 subtype have been developed. acs.org For instance, the expansion of the related tropane (B1204802) ring (8-azabicyclo[3.2.1]octane) to the granatane ring system (9-azabicyclo[3.3.1]nonane) was found to maintain high affinity for σ1 and σ2 receptors while eliminating affinity for the 5-HT4 receptor. nih.gov
Two notable compounds, WC-26 and WC-59, emerged from these studies as highly potent and selective σ2 receptor ligands. The granatane-based ligand WC-26 has also been shown to enhance the cytotoxic effects of conventional chemotherapy drugs like doxorubicin, highlighting its potential as a chemosensitizer in cancer treatment. researchgate.net
| Compound | σ1 Ki (nM) | σ2 Ki (nM) | Selectivity Ratio (σ1 Ki / σ2 Ki) |
| WC-26 | 1436 | 2.58 | 557 |
| WC-59 | 1711 | 0.82 | 2087 |
Data sourced from Chu et al., 2009.
Muscarinic Receptor Antagonist Design
The azabicyclo[3.3.1]nonane framework is also integral to the design of antagonists for muscarinic acetylcholine receptors (mAChRs), which are implicated in various physiological processes and diseases of the central nervous system. nih.govscielo.br
Derivatives of 1-azabicyclo[3.3.1]non-3-ene have been identified as potent competitive antagonists across all five human muscarinic receptor subtypes (hM1-hM5). nih.gov Specifically, exo-8-benzyloxymethyl-3-ethoxycarbonyl-4-hydroxy-1-azabicyclo[3.3.1]non-3-ene demonstrated high affinity, with Ki values significantly lower than endogenous agonists. scielo.br
More targeted research has focused on achieving subtype selectivity. A study involving the structural rigidification of the amine part of a ligand led to the development of carbamates based on the (1R,5R)-9-methyl-9-azabicyclo[3.3.1]nonan-3-amine core. google.com One such compound, Bis(4-fluorophenyl)methyl ((1R,3s,5S)-9-methyl-9-azabicyclo[3.3.1]nonan-3-yl)carbamate (compound 8), was synthesized and evaluated for its binding affinity to the five hM receptor subtypes. google.com
| Compound | hM1 Ki (nM) | hM2 Ki (nM) | hM3 Ki (nM) | hM4 Ki (nM) | hM5 Ki (nM) |
| Compound 8 | 11.4 | 129 | 150 | 102 | 16.2 |
Data sourced from S. P. Smrzt et al., 2022. google.com
Cholinesterase Enzyme Inhibitor Design
While the azabicyclo[3.3.1]nonane scaffold is more extensively documented in receptor ligand design, its potential for developing cholinesterase inhibitors is an area of scientific interest. acs.org Modulating the cholinergic system is a key therapeutic strategy for conditions like Alzheimer's disease. Derivatives of the azabicyclo[3.3.1]nonane framework are known to interact with nicotinic acetylcholine receptors (nAChRs), and research has extended to evaluating their effects on acetylcholinesterase (AChE), the enzyme that degrades acetylcholine. acs.org For example, 3-arylthio-9-azabicyclo[3.3.1]nonane derivatives have been noted as modulators of acetylcholine receptors. The evaluation of azabicyclo[3.3.1]nonane derivatives through in vitro IC50 assays against acetylcholinesterase is a suggested validation step in the development of new neurologically active compounds based on this scaffold. acs.org
Development of Chemical Probes and Research Tools
Synthesis of Isotopically Labeled Azabicyclo[3.3.1]nonane Derivatives for Research Imaging
The high density of σ2 receptors in tumors makes them an excellent target for in vivo imaging using positron emission tomography (PET). The 9-azabicyclo[3.3.1]nonane (granatane) scaffold has been instrumental in creating radiolabeled tracers for this purpose. Patents for these compounds often include isotopically labeled forms using radionuclides such as ¹⁸F, ¹¹C, ¹²³I, and ¹²⁵I, recognizing their utility as diagnostic tools and radio tracers.
A prominent example is the radiolabeling of the potent σ2 ligand WC-59 to create [¹⁸F]WC-59. This was achieved through a nucleophilic substitution reaction where [¹⁸F]fluoride displaced a mesylate precursor. In vitro binding studies with [¹⁸F]WC-59 confirmed its specific binding to σ2 receptors. Such PET radiotracers are developed to non-invasively assess the proliferative status of tumors, offering a potential advantage over other imaging methods.
Creation of Biotinylated and Fluorescent Probes for Molecular Studies
To investigate the function and localization of receptors at a molecular level, researchers attach reporter tags like biotin or fluorescent molecules to high-affinity ligands. The azabicyclo[3.3.1]nonane scaffold provides a stable base for such probes. Specific N-substituted 9-azabicyclo[3.3.1]nonan-3α-yl carbamate (B1207046) analogs, which show high affinity and selectivity for σ2 receptors, have been successfully used to prepare biotinylated and fluorescent probes for studying this receptor. acs.org These tools are crucial for techniques such as affinity chromatography, immunohistochemistry, and fluorescence microscopy, enabling the detailed characterization of receptor biology.
Application in Asymmetric Catalysis
The rigid, well-defined three-dimensional structure of bicyclo[3.3.1]nonane derivatives makes them attractive scaffolds for use in asymmetric catalysis. The 2-azabicyclo[3.3.1]nonane (morphan) scaffold, in particular, is found in numerous biologically active natural products.
An organocatalyzed approach has been developed for the asymmetric synthesis of a morphan derivative. This method involves an intramolecular aldol (B89426) process of an aza-tethered dicarbonyl compound. The reaction was optimized by screening various proline-derived catalysts, demonstrating the utility of this approach in creating enantiopure morphans. Microwave-assisted heating was shown to significantly accelerate the reaction.
| Catalyst | Time (h) | Yield (%) | Enantiomeric Excess (ee %) |
| A | 48 | 56 | 18 |
| B | 48 | 38 | -2 |
| C | 48 | 70 | 72 |
| D | 48 | 20 | 3 |
Data from a study on the organocatalyzed intramolecular reaction of a ketoaldehyde precursor to a morphan derivative. Sourced from Diaba & Bonjoch, 2009.
Studies in Molecular Recognition: Ion Receptors and Molecular Tweezers
The rigid, pre-organized, and V-shaped topology of the bicyclo[3.3.1]nonane framework makes it an exemplary scaffold in the field of supramolecular chemistry and molecular recognition. This unique three-dimensional structure provides a robust platform for the precise spatial arrangement of functional groups, enabling the design of synthetic hosts with tailored binding cavities for specific guest molecules, including ions and neutral aromatic compounds. While direct studies on this compound as an ion receptor or molecular tweezer are not extensively documented in peer-reviewed literature, the broader class of azabicyclo[3.3.1]nonane derivatives has been explored in contexts that underscore the potential of this structural motif in advanced molecular design.
The core principle behind the application of the azabicyclo[3.3.1]nonane scaffold in molecular recognition lies in its ability to be functionalized with specific binding moieties. These appended groups, positioned at defined vectors in space, can create a convergent arrangement of binding sites, leading to cooperative interactions with a guest molecule. The nitrogen atom within the 1-azabicyclo[3.3.1]nonane structure can also play a direct role in coordination or can serve as an anchor point for further functionalization.
Ion Receptors
The development of synthetic ion receptors, or ionophores, is a significant area of research with applications ranging from sensing and separation to transport across membranes. The design of such receptors often involves the incorporation of Lewis basic atoms (such as oxygen and nitrogen) into a pre-organized structure that can form a coordination sphere around a target cation.
Derivatives of the 1-azabicyclo[3.3.1]nonane skeleton, including this compound, are promising candidates for the construction of cation receptors. The tertiary amine at the 1-position and the primary or secondary amine at the 3-position can act as coordination sites for metal ions. Furthermore, these amine functionalities provide convenient handles for the attachment of other ligating groups, such as crown ethers or podands containing ether, ester, or amide functionalities.
For instance, a hypothetical ion receptor based on this compound could be synthesized by attaching polyether chains to the 3-amino group. The resulting structure would possess a pseudo-cavity lined with oxygen and nitrogen atoms, capable of selectively binding alkali or alkaline earth metal cations. The selectivity of such a receptor would be governed by the size of the cavity and the nature of the donor atoms, a principle well-established in the design of crown ether-based ionophores.
| Receptor Concept | Functionalization Strategy | Potential Target Ions | Key Binding Interactions |
|---|---|---|---|
| Podand-type Receptor | Alkylation of the 3-amino group with oligo(ethylene glycol) chains. | Li⁺, Na⁺, K⁺ | Ion-dipole interactions between the cation and the ether oxygen and amine nitrogen atoms. |
| Lariat Ether-type Receptor | Attachment of a single polyether arm to the 3-amino group, with the bridgehead nitrogen also participating in coordination. | Alkali and Alkaline Earth Metals | Cooperative binding involving both the macrocyclic ether and the sidearm donor groups. |
| Cryptand-like Receptor | Bridging the 3-amino group and another position on the bicyclic scaffold with a polyether or polyamine chain. | Transition Metals, Lanthanides | Encapsulation of the metal ion within a three-dimensional cavity, leading to high stability and selectivity. |
Molecular Tweezers
Molecular tweezers are synthetic host molecules with two "arms" that can bind a guest molecule between them, typically through non-covalent interactions such as π-π stacking, hydrogen bonding, or van der Waals forces. The bicyclo[3.3.1]nonane framework is an ideal spacer for constructing molecular tweezers due to its well-defined cleft.
By attaching aromatic panels, such as naphthalene, anthracene, or functionalized benzene rings, to the bicyclo[3.3.1]nonane scaffold, it is possible to create a pre-organized binding pocket for planar aromatic guest molecules. The this compound can be envisioned as a versatile building block for such constructions. The amine groups can be converted into amides or other linkages to attach the aromatic "arms."
The design of molecular tweezers based on this scaffold would allow for the systematic variation of the binding cavity's size, shape, and electronic properties by modifying the nature and substitution pattern of the aromatic panels. This tunability is crucial for achieving high selectivity in molecular recognition.
| Tweezer Concept | Functionalization Strategy | Potential Guest Molecules | Key Binding Interactions |
|---|---|---|---|
| Aromatic Tweezer | Acylation of the 3-amino group with aromatic carboxylic acids (e.g., naphthalene-2-carboxylic acid). | Electron-deficient aromatic molecules (e.g., trinitrobenzene). | π-π stacking interactions between the host's aromatic panels and the guest molecule. |
| Hydrogen-Bonding Tweezer | Attachment of arms containing hydrogen bond donor/acceptor units (e.g., urea or carboxylic acid groups). | Molecules with complementary hydrogen bonding sites (e.g., dicarboxylic acids, amides). | Directional hydrogen bonding between the host and guest. |
| Amphiphilic Tweezer | Incorporation of both hydrophobic aromatic panels and hydrophilic side chains. | Amphiphilic guest molecules in aqueous media. | A combination of hydrophobic effects and specific non-covalent interactions. |
Future Research Directions and Unexplored Avenues for N Methyl 1 Azabicyclo 3.3.1 Nonan 3 Amine Research
Development of Novel and Sustainable Synthetic Methodologies
While classical methods such as the Mannich condensation are commonly used to construct the 3-azabicyclo[3.3.1]nonane core, future research must focus on developing more efficient, sustainable, and versatile synthetic routes to access N-Methyl-1-azabicyclo[3.3.1]nonan-3-amine and its derivatives. semanticscholar.orgresearchgate.net
Current synthetic strategies for related scaffolds often involve multi-step sequences, including intramolecular N-alkylation or Michael addition-driven cyclizations. rsc.org Future efforts could explore:
Asymmetric Synthesis: Developing enantioselective methods to produce specific stereoisomers of the compound is crucial, as different enantiomers often exhibit distinct biological activities.
Radical Annulation Strategies: Recent studies on related homotropane frameworks have demonstrated the utility of radical [3+3] annulation protocols, offering alternative pathways to the traditional ionic approaches.
Flow Chemistry and Microwave-Assisted Synthesis: These technologies can offer significant advantages over conventional batch processing, including reduced reaction times, increased yields, and improved safety profiles. nih.gov The application of microwave irradiation has proven effective for synthesizing related diazabicyclo[3.3.1]nonan-9-ones. researchgate.net
Biocatalysis: The use of enzymes for key synthetic steps could provide highly selective and environmentally friendly routes to the target molecule and its precursors.
Advanced Spectroscopic and Computational Approaches for Structural Elucidation
A thorough understanding of the three-dimensional structure and conformational dynamics of this compound is fundamental for predicting its interactions with biological targets. The 3-azabicyclo[3.3.1]nonane system is known to exist in various conformations, such as chair-chair, boat-chair, and twin-chair forms, which can be influenced by substitution patterns. semanticscholar.orgresearchgate.net
Future research should leverage a combination of advanced analytical and computational techniques:
High-Resolution NMR Spectroscopy: One- and two-dimensional NMR techniques are essential for confirming the structure and stereochemistry of synthesized compounds. semanticscholar.orgmdpi.com Advanced NMR experiments can provide deeper insights into the preferred solution-state conformation.
X-ray Crystallography: Single-crystal X-ray diffraction provides unambiguous determination of the solid-state structure, offering precise data on bond lengths, angles, and conformational geometry, as has been done for related amides. researchgate.net
Computational Modeling: Quantum mechanical calculations, such as Density Functional Theory (DFT), can be employed to predict stable conformations, calculate energetic barriers between different forms, and simulate spectroscopic data (e.g., NMR chemical shifts). nih.gov Such computational studies have been used to investigate the N-O bond dissociation enthalpies in related bicyclic amine N-oxides. nih.gov This approach can help rationalize experimental findings and guide the design of new derivatives with specific conformational properties. rsc.org
Expansion of Applications as a Unique Chemical Scaffold
The 1-azabicyclo[3.3.1]nonane core is a versatile scaffold for developing a wide range of biologically active molecules. nih.govrsc.org Derivatives have been investigated as ligands for numerous biological targets, including nicotinic, muscarinic, and sigma receptors. rsc.orgnih.govresearchgate.net The introduction of an N-methyl group at the 3-amino position provides a unique vector for chemical modification compared to the unsubstituted parent amine or the N-bridgehead methylated isomer.
Unexplored avenues for application include:
Medicinal Chemistry: Using the compound as a building block to synthesize novel ligands for CNS disorders, leveraging the scaffold's known propensity to interact with targets like dopamine (B1211576) and serotonin (B10506) receptors. nih.govgoogle.com Indole alkaloids containing the azabicyclo[3.3.1]nonane architecture have shown potential as anticancer, antimalarial, and anti-inflammatory agents. rsc.org
Natural Product Synthesis: The rigid bicyclic structure can serve as a key intermediate in the total synthesis of complex alkaloids and other natural products.
Chemical Probes: Derivatization of the N-methylamine moiety could be used to create fluorescently labeled or biotinylated probes to study biological systems, similar to how carbamate (B1207046) analogs have been used to develop probes for the sigma-2 receptor. researchgate.net
Potential Applications of the this compound Scaffold
| Application Area | Rationale and Research Focus | Potential Biological Targets |
|---|---|---|
| Neurodegenerative Disorders | The scaffold is present in compounds targeting CNS receptors. The N-methyl group can modify selectivity and potency. | Dopamine Transporters, Sigma Receptors, Muscarinic Receptors, Nicotinic Acetylcholine Receptors. nih.govrsc.orgnih.govresearchgate.net |
| Oncology | Related azabicyclic structures show anticancer activity and sigma-2 receptor ligands are explored for cancer therapy and imaging. rsc.orgnih.gov | Sigma-2 Receptors, Kinases, other cancer-related proteins. nih.gov |
| Infectious Diseases | The core structure is found in various alkaloids with antimicrobial properties. rsc.org | Bacterial or protozoal enzymes and receptors. |
| Chemical Biology | The secondary amine allows for straightforward attachment of reporter groups (fluorophores, biotin). | Used to create probes for target identification and imaging. researchgate.net |
Integration with Combinatorial Chemistry and High-Throughput Screening in Research
The structural attributes of this compound make it an excellent candidate for inclusion in modern drug discovery platforms. The secondary amine functionality serves as a convenient handle for chemical diversification.
Future research should focus on:
Library Synthesis: The compound can be used as a core building block in parallel synthesis to generate large, focused libraries of derivatives. By reacting the N-methylamine with a diverse set of reagents (e.g., acyl chlorides, sulfonyl chlorides, isocyanates, aldehydes via reductive amination), a wide chemical space can be rapidly explored.
High-Throughput Screening (HTS): These newly synthesized libraries can be subjected to HTS against a broad panel of biological targets, such as G-protein coupled receptors (GPCRs), ion channels, and enzymes. This approach can rapidly identify novel "hits" and starting points for lead optimization programs. The utility of the parent scaffold in generating compounds for structure-activity relationship studies has been previously noted.
Exploration of New Biological Target Interactions at a Molecular Level
While the broader class of azabicyclo[3.3.1]nonanes has been associated with several biological targets, the specific interaction profile of the N-methylated 3-amino derivative is unknown. researchgate.net A key future direction is the systematic exploration of its biological activity to uncover novel therapeutic potential.
Key research activities should include:
Broad Pharmacological Profiling: Screening the compound against a wide array of receptors and enzymes to identify primary biological targets and assess selectivity. This can reveal unexpected activities and open new therapeutic avenues.
Molecular Modeling and Docking: Once a biological target is identified, computational docking studies can be used to predict the binding mode of this compound within the target's active site. This can provide insights into the key molecular interactions (e.g., hydrogen bonds, hydrophobic interactions) that govern binding affinity and selectivity.
Structure-Activity Relationship (SAR) Studies: Following the identification of a validated target, systematic modification of the scaffold will be necessary to optimize potency, selectivity, and pharmacokinetic properties. For example, analogs of the related 9-azabicyclo[3.3.1]nonan-3α-yl carbamate have been extensively studied to develop highly potent and selective sigma-2 receptor ligands. researchgate.netnih.gov This systematic approach can lead to the discovery of new lead compounds for drug development.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
